6-Amino-5-bromopicolinonitrile

Catalog No.
S12347799
CAS No.
1314974-91-8
M.F
C6H4BrN3
M. Wt
198.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-bromopicolinonitrile

CAS Number

1314974-91-8

Product Name

6-Amino-5-bromopicolinonitrile

IUPAC Name

6-amino-5-bromopyridine-2-carbonitrile

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10)

InChI Key

GXAKQAILALAUHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)N)Br

6-Amino-5-bromopicolinonitrile is a chemical compound with the molecular formula C6H4BrN3C_6H_4BrN_3 and a molecular weight of 198.02 g/mol. It features an amino group and a bromine atom attached to a pyridine ring, specifically at the 6 and 5 positions, respectively. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields, particularly in medicinal chemistry and organic synthesis.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide and potassium thiolate, typically conducted in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.
  • Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to amines using reagents like potassium permanganate or lithium aluminum hydride, respectively.
  • Coupling Reactions: It participates in coupling reactions such as Suzuki or Heck reactions, allowing for the formation of more complex organic molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

6-Amino-5-bromopicolinonitrile exhibits significant biological activity, particularly as a potential pharmacological agent. It has been studied for its ability to inhibit certain kinases, including Bruton's tyrosine kinase. This inhibition is crucial in various signaling pathways related to cancer and autoimmune diseases, positioning the compound as a candidate for therapeutic applications in these areas .

The synthesis of 6-Amino-5-bromopicolinonitrile typically involves the bromination of 5-aminopicolinonitrile. A common method includes reacting 5-aminopicolinonitrile with bromine in the presence of suitable solvents such as acetic acid or dichloromethane. The industrial production methods mirror laboratory-scale synthesis but are optimized for larger-scale operations using continuous flow reactors to control reaction parameters effectively.

6-Amino-5-bromopicolinonitrile has diverse applications across various fields:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Utilized in developing pharmaceutical compounds due to its potential biological activity against kinases involved in critical disease pathways.
  • Material Science: Employed in synthesizing novel materials with specific electronic or optical properties.
  • Biological Studies: Acts as a probe or reagent in biochemical assays and studies, facilitating research into enzyme interactions and signaling pathways.

Research indicates that 6-Amino-5-bromopicolinonitrile interacts with various biological targets, particularly kinases. Its ability to inhibit Bruton's tyrosine kinase has been emphasized in several studies, showcasing its potential role as a therapeutic agent for diseases characterized by dysregulated kinase activity. Interaction studies provide insights into its mechanism of action and help identify specific pathways affected by this compound .

Several compounds share structural similarities with 6-Amino-5-bromopicolinonitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Amino-5-bromopyridine-2-carbonitrileC6H4BrN3C_6H_4BrN_3Different substitution pattern on the pyridine ring
5-Bromo-2-hydroxymethylpyridineC6H6BrNC_6H_6BrNHydroxymethyl group instead of amino group
5-Amino-2-pyridinecarbonitrileC6H4N3C_6H_4N_3Lacks bromine; different substitution pattern
6-(Bromomethyl)picolinonitrileC7H8BrN2C_7H_8BrN_2Bromomethyl instead of amino group

The unique combination of the amino and bromine groups at specific positions on the pyridine ring distinguishes 6-Amino-5-bromopicolinonitrile from these similar compounds, contributing to its specific biological activities and applications in medicinal chemistry.

Molecular Characteristics

6-Amino-5-bromopicolinonitrile belongs to the pyridine derivative family, with systematic IUPAC name 5-bromo-6-aminopyridine-2-carbonitrile. The compound’s planar aromatic ring system facilitates π-π stacking interactions, while the bromine atom at position 5 and the amino group at position 6 create electronic asymmetry, influencing its reactivity and solubility. Key physicochemical parameters include:

PropertyValue
Molecular formulaC₆H₄BrN₃
Molecular weight198.02 g/mol
XLogP31.5
Hydrogen bond donor count1 (NH₂ group)
Hydrogen bond acceptor count3 (Nitrile and two ring nitrogens)

The nitrile group’s strong electron-withdrawing effect directs electrophilic substitution reactions to specific positions on the pyridine ring, while the bromine atom serves as a leaving group in cross-coupling reactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the amino group protons resonate near δ 6.2–6.5 ppm, while aromatic protons appear as a doublet at δ 8.1–8.3 ppm due to coupling with the bromine atom. Infrared spectroscopy shows a sharp nitrile stretch at 2230 cm⁻¹ and N–H bends at 1620 cm⁻¹, confirming functional group presence. Mass spectrometry fragments exhibit a molecular ion peak at m/z 197.96 ([M]⁺), with characteristic bromine isotope patterns.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.95886 g/mol

Monoisotopic Mass

196.95886 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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